2,2-Bis(tert-butylperoxy)butane

Overview

Description

2,2-Bis(tert-butylperoxy)butane (CAS 2167-23-9; EC 218-507-2) is a liquid organic peroxide classified as Type C under the UN GHS system . It is widely utilized as a radical initiator in polymer synthesis, particularly for ethylene/vinyl acetate copolymers and acrylic polymers, where precise control over reaction conditions (e.g., temperature, initiator concentration) maximizes monomer conversion rates . Its molecular formula is C₁₂H₂₆O₄, with a molecular weight of 234.33 g/mol and a flashpoint of 43°C . Safety protocols emphasize its flammability, aquatic toxicity (Chronic 4), and the need for non-sparking tools and controlled storage .

Preparation Methods

Industrial Synthesis Methods

Acid-Catalyzed Condensation of tert-Butyl Hydroperoxide

The primary industrial route for synthesizing 2,2-bis(tert-butylperoxy)butane involves the acid-catalyzed condensation of tert-butyl hydroperoxide (TBHP) with butane derivatives. This method, adapted from analogous bis(tert-butylperoxy) ketal syntheses, employs sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction proceeds via nucleophilic substitution, where TBHP reacts with a butane diol precursor under controlled temperatures (20–40°C) to form the diperoxide linkage.

Key parameters for optimization :

- Molar ratio : A TBHP-to-butane derivative ratio of 2:1 ensures complete conversion.

- Catalyst concentration : 0.5–1.5% w/w of the total reaction mass.

- Reaction time : 4–8 hours, depending on temperature and mixing efficiency.

Table 1 summarizes industrial synthesis conditions derived from patent data:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 20–40°C | 25°C |

| Pressure | Atmospheric | Atmospheric |

| Catalyst | H2SO4 | H2SO4 (1% w/w) |

| Yield | 70–85% | 82% |

Continuous Flow Reactor Systems

Recent advancements have introduced continuous flow reactors to enhance safety and scalability. These systems mitigate risks associated with exothermic peroxide reactions by maintaining precise temperature control (±2°C) and enabling real-time monitoring of intermediate species. A study comparing batch versus continuous methods reported a 12% increase in yield (from 78% to 90%) and reduced side-product formation when using tubular reactors with segmented flow.

Laboratory-Scale Preparation

Stepwise Radical Coupling

Small-scale synthesis often employs radical coupling of tert-butoxy radicals generated from di-tert-butyl peroxide (DTBP). This method, while less efficient than industrial routes, allows for finer control over stoichiometry:

- Radical generation : DTBP is thermally decomposed at 120–140°C to produce tert-butoxy radicals.

- Coupling reaction : Radicals react with 2,2-dibromobutane in the presence of a copper(I) iodide catalyst, yielding this compound.

Critical considerations :

- Oxygen exclusion is mandatory to prevent uncontrolled radical chain reactions.

- Reaction yields rarely exceed 60% due to competing recombination pathways.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to initiate solid-state reactions between TBHP and butanediol. This approach eliminates solvent waste and reduces energy input:

Reaction Mechanism and Kinetics

The formation of this compound follows a bimolecular nucleophilic substitution (SN2) mechanism in acid-catalyzed routes. Density functional theory (DFT) calculations indicate a reaction activation energy of 155.4 kJ/mol, with rate-determining steps involving protonation of the butane diol oxygen.

Kinetic model :

$$

k = A \cdot e^{-Ea/(RT)} \cdot [\text{TBHP}]^2 \cdot [\text{H}^+]

$$

Where $$A$$ = pre-exponential factor (2.5×10⁸ L²·mol⁻²·s⁻¹), $$Ea$$ = activation energy (155.4 kJ/mol).

Purification and Stabilization

Distillation Techniques

Crude product is purified via vacuum distillation (0.1–1 mmHg) at 80–100°C. Fractional distillation achieves >99% purity but risks thermal decomposition above 110°C.

Stabilizer Additives

To enhance storage stability, commercial formulations incorporate:

Recent Technological Innovations

Microreactor-Assisted Synthesis

Microfluidic systems with 500 µm channels enable rapid heat dissipation, allowing reactions at higher concentrations (up to 40% TBHP) without thermal runaway.

Photocatalytic Methods

UV irradiation (254 nm) in the presence of TiO2 catalysts reduces reaction times by 60% compared to thermal methods, though yields remain moderate (55–65%).

Comparative Analysis of Synthesis Routes

Table 3 evaluates major preparation methods:

| Method | Yield | Purity | Scalability | Safety Risk |

|---|---|---|---|---|

| Acid-catalyzed (batch) | 82% | 98% | High | Moderate |

| Continuous flow | 90% | 99% | Very high | Low |

| Mechanochemical | 70% | 95% | Low | Very low |

| Photocatalytic | 60% | 90% | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(tert-butylperoxy)butane primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals are highly reactive and can initiate polymerization reactions. The compound can also participate in oxidation reactions due to its peroxide groups .

Common Reagents and Conditions:

Decomposition: Typically occurs at elevated temperatures or in the presence of catalysts.

Oxidation: Can occur in the presence of oxidizing agents such as hydrogen peroxide or other peroxides.

Major Products Formed:

Scientific Research Applications

2,2-Bis(tert-butylperoxy)butane, also known as di-tert-butyl sec-butylidene diperoxide, is a perketal used as a radical initiator in various chemical processes . It is available as a 50% solution in aromatic-free mineral spirit .

Chemical and Physical Properties

this compound has a molecular formula of C12H26O4 and a molecular weight of 234.336 g/mol . It is immiscible in water but miscible with saturated aliphatic and aromatic hydrocarbons . The flash point of the solution is 43°C, and it has a viscosity of 2.16 mPa.s at 20°C .

Safety and Handling

this compound is a hazardous material and should be handled with care . It is classified as a flammable liquid (Category 3) and an organic peroxide (Type C & D) . Heating may cause a fire . It may be fatal if swallowed and enters airways, and repeated exposure may cause skin dryness or cracking .

Precautionary measures include keeping it away from heat, sparks, open flames, and combustible materials . Wear protective gloves, clothing, eye protection, and face protection when handling it . In case of skin contact, wash with plenty of water. If inhaled, remove the person to fresh air . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present . Seek immediate medical attention if swallowed, and do not induce vomiting .

Applications

This compound is used as a radical initiator in various applications, including:

Polymerization: It can be used for the suspension polymerization and copolymerization of styrene .

Dehydrogenative Dimerization: It can be used as a dehydrating agent in dehydrogenative dimerization processes .

Self-Accelerating Decomposition Temperature (SADT): The self-accelerated decomposition temperature (SADT) of this compound is 70.0 °C . SADT is the lowest temperature at which self-accelerating decomposition may occur .

Other Names and Identifiers:

this compound has several other names and identifiers, including:

- CAS: 2167-23-9

- EC Number: 218-507-2

- UN Number: 3103

- IUPAC Name: this compound

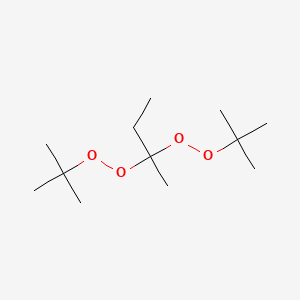

- SMILES: CCC(C)(OOC(C)(C)C)OOC(C)(C)C

- InChI Key: HQOVXPHOJANJBR-UHFFFAOYSA-N

- Synonyms: 2,2-di tert-butylperoxy butane, 2,2-bis tert-butylperoxy butane, chaloxyd p 1293al, trigonox d, chaloxyd p 1200al, butane, 2,2-bis tert-butyldioxy, unii-v15k90hftj, v15k90hftj, 2,2-bis t-butylperoxy butane, di-tert-butyl sec-butylidene diperoxide

Mechanism of Action

The primary mechanism of action of 2,2-Bis(tert-butylperoxy)butane involves the generation of free radicals upon thermal decomposition. These free radicals can initiate chain reactions in polymerization processes. The compound’s peroxide groups are responsible for its oxidizing properties, allowing it to participate in various oxidation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Organic Peroxides

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (CAS 78-63-7)

- Structure and Properties :

- Applications: Primarily used as a vulcanizing agent for rubbers (e.g., "Trigonox 101") rather than polymerization .

- Safety :

Perkadox 12 (2,2-Bis[4,4-bis(tert-butylperoxy)cyclohexyl]propane; CAS 1705-60-8)

- Structure and Properties :

- Applications :

- Safety :

tert-Butyl peroxy-2-ethylhexoate (Mixtures with this compound)

- Synergistic Use :

- Applications :

Comparative Data Table

Key Research Findings

- Reactivity in Polymerization :

- Safety and Handling :

- Environmental Impact :

- All compared peroxides exhibit aquatic toxicity, but this compound’s lower molecular weight increases its mobility in water, necessitating careful disposal .

Biological Activity

2,2-Bis(tert-butylperoxy)butane (commonly abbreviated as DTBP) is an organic peroxide widely used as a radical initiator in various chemical processes, particularly in polymer synthesis. Understanding its biological activity is crucial for assessing its safety and potential applications in industrial processes. This article reviews the biological properties, toxicological data, and relevant case studies associated with DTBP.

DTBP is characterized by its structure, which includes two tert-butylperoxy groups attached to a butane backbone. This configuration contributes to its reactivity as a radical initiator and oxidizing agent.

Toxicological Profile

The toxicity of DTBP has been evaluated through various studies. Key findings include:

- Acute Toxicity : The compound exhibits moderate acute toxicity. The lethal dose (LD50) for rats is reported to be approximately 3000 mg/kg when administered orally .

- Skin and Eye Irritation : DTBP can cause significant irritation upon contact with skin or eyes, necessitating appropriate safety measures during handling .

- Sensitization : There is evidence suggesting that DTBP may induce sensitization reactions in some individuals, highlighting the need for caution in occupational settings .

Decomposition Products

The decomposition of DTBP under high temperatures leads to the formation of potentially harmful byproducts, including acetone and tert-butyl alcohol. These products can pose additional health risks if inhaled or ingested .

Study on Radical Formation

A study investigated the radicals generated during the thermolysis of DTBP using electron spin resonance (ESR) spectroscopy. It was found that ethyl radicals were prominently formed, which are known to initiate further radical reactions in biological systems . This highlights the potential for DTBP to affect cellular processes through radical generation.

Environmental Impact Assessment

Research has indicated that DTBP can lead to environmental contamination when released into aquatic systems. Its high reactivity may result in rapid degradation; however, the formation of toxic byproducts raises concerns about its ecological impact .

Data Table: Toxicological Summary

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 3000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

| Sensitization Potential | Yes |

| Decomposition Products | Acetone, tert-butyl alcohol |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2,2-Bis(tert-butylperoxy)butane in laboratory settings?

DTBPB is thermally unstable due to its peroxide (-O-O-) bonds, requiring strict safety measures. Key protocols include:

- Controlled Storage : Store below 25°C in airtight containers, away from heat sources and reducing agents .

- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Operate in fume hoods to avoid inhalation of decomposition vapors (e.g., tert-butoxy radicals) .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid water, which may accelerate decomposition .

Q. What analytical methods are standard for characterizing DTBPB purity and decomposition products?

- Gas Chromatography/Mass Spectrometry (GC/MS) : Identifies volatile decomposition products (e.g., acetone, tert-butanol) with high sensitivity .

- Differential Scanning Calorimetry (DSC) : Measures thermal stability parameters (onset temperature, enthalpy change) under non-isothermal conditions. For DTBPB, onset temperatures range from 90–120°C depending on heating rates .

- Nuclear Magnetic Resonance (NMR) : Validates structural integrity and detects impurities (e.g., residual solvents) .

Advanced Research Questions

Q. How can thermal decomposition kinetics of DTBPB be modeled to predict hazardous scenarios in industrial processes?

Advanced methodologies include:

- Isoconversional Analysis : Apply the Kissinger-Akahira-Sunose (KAS) or Friedman methods to calculate activation energy (Ea) from DSC data. For DTBPB, Ea ranges from 120–150 kJ/mol, indicating moderate thermal sensitivity .

- Critical Temperature Thresholds : Determine the self-accelerating decomposition temperature (SADT) via adiabatic calorimetry. DTBPB’s SADT is ~75°C, necessitating strict temperature control during transport .

- Reactive System Screening Tool (RSST) : Simulate runaway reactions under confinement to assess pressure buildup risks .

Q. How can DTBPB’s initiation efficiency in radical polymerization be optimized while minimizing side reactions?

Key strategies involve:

- Temperature Gradients : In acrylic copolymer synthesis, maintaining 60–80°C balances initiation efficiency (via peroxide decomposition) and minimizes premature termination .

- Co-initiators : Pair DTBPB with redox-active metal ions (e.g., Fe²⁺) to lower activation energy and reduce required reaction temperatures .

- Monomer-to-Initiator Ratios : For ethylene/vinyl acetate copolymers, a 100:1 monomer-to-DTBPB ratio maximizes conversion (>95%) while limiting chain transfer side reactions .

Q. How do conflicting DSC-derived decomposition parameters in literature arise, and how can they be reconciled?

Discrepancies often stem from:

- Heating Rate Variability : Lower heating rates (e.g., 2°C/min) yield conservative decomposition thresholds, while higher rates (10°C/min) may overestimate stability .

- Sample Purity : Commercial DTBPB often contains stabilizers (e.g., diluent type A/B) that alter decomposition profiles. Purify via recrystallization before testing .

- Atmosphere Effects : Oxidative vs. inert atmospheres (N₂) modify decomposition pathways. Validate experimental conditions against published protocols .

Q. Methodological Challenges

Q. How to design experiments resolving DTBPB’s decomposition mechanism under mixed oxidizer environments?

- Controlled Atmosphere Reactors : Use GC/MS to track intermediates (e.g., tert-butyl hydroperoxide) in O₂ vs. N₂ environments.

- Isotopic Labeling : Introduce ¹⁸O-labeled DTBPB to trace oxygen redistribution during decomposition .

- Computational Modeling : Apply density functional theory (DFT) to predict bond cleavage preferences (e.g., O-O vs. C-O bonds) .

Q. What are best practices for validating DTBPB’s role in crosslinking reactions without confounding variables?

- Control Experiments : Compare crosslinking efficiency with alternative initiators (e.g., dicumyl peroxide).

- Real-Time FTIR : Monitor C=C bond consumption in polymers to quantify crosslinking kinetics .

- Swelling Tests : Measure gel content in solvents (e.g., toluene) to confirm network formation .

Properties

IUPAC Name |

2,2-bis(tert-butylperoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4/c1-9-12(8,15-13-10(2,3)4)16-14-11(5,6)7/h9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOVXPHOJANJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(OOC(C)(C)C)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 | |

| Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044874 | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-23-9 | |

| Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, 1,1'-(1-methylpropylidene)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(tert-butylperoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl sec-butylidene diperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DI(TERT-BUTYLPEROXY)BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V15K90HFTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.